2-(2,4-Dinitroanilino)-2-(hydroxymethyl)propane-1,3-diol
Description
Systematic Nomenclature and Chemical Identity
The compound this compound is a polyol derivative featuring a 2,4-dinitroanilino substituent. Its systematic IUPAC name reflects the following structural components:
- A propane-1,3-diol backbone (three-carbon chain with hydroxyl groups at positions 1 and 3).
- A hydroxymethyl group (-CH2OH) and a 2,4-dinitroanilino group (-NH-C6H3(NO2)2) both attached to the central carbon (position 2).
The molecular formula is C₁₀H₁₃N₃O₇ , with a CAS Registry Number of 68715-89-9 and an EC Number of 272-105-1 . Key identifiers include:
| Property | Value |
|---|---|
| SMILES | C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)(CO)CO |
| InChIKey | HJZRUEKYRVURRV-UHFFFAOYSA-N |
| Synonyms | MolPort-002-324-050, STK372067, ZINC04043675 |
The compound’s structure combines the electron-withdrawing effects of nitro groups with the hydrogen-bonding capacity of hydroxyl groups, creating unique reactivity profiles.
Historical Context of Nitroaniline Derivatives in Organic Chemistry
Nitroaniline derivatives have played a pivotal role in organic chemistry since the 19th century. The parent compound, 2,4-dinitroaniline (C₆H₅N₃O₄), emerged as a critical intermediate for synthesizing azo dyes and explosives. Early synthetic routes faced challenges due to aniline’s susceptibility to oxidation and protonation during direct nitration. This led to the development of protective strategies, such as acetylation, to stabilize the amino group prior to nitration.
The integration of nitroaniline moieties into polyol frameworks, as seen in this compound, represents a modern advancement. Such hybrids leverage:
- Nitro group reactivity : Electron-deficient aromatic systems enable nucleophilic substitution or reduction reactions.
- Polyol functionality : Hydroxyl groups facilitate solubility in polar solvents and participation in hydrogen-bonding networks.
Historically, nitroaniline derivatives transitioned from dyestuff applications to roles in agrochemicals and materials science. For example, dinitroaniline herbicides like trifluralin exploit the nitro group’s ability to inhibit microtubule formation in plants.
Positional Isomerism in Dinitroanilino-Functionalized Polyols
Positional isomerism in dinitroanilino compounds arises from variations in nitro group placement on the aromatic ring. For this compound, the 2,4-dinitro configuration is critical to its electronic and steric properties. Comparative analysis with theoretical isomers reveals:
| Isomer | Hypothetical Properties |
|---|---|
| 2,3-Dinitroanilino | Increased steric hindrance at ortho positions; reduced resonance stabilization |
| 3,4-Dinitroanilino | Enhanced electron-withdrawing effects due to para-nitro group; potential for intramolecular hydrogen bonding |
| 2,5-Dinitroanilino | Asymmetric substitution pattern; altered solubility in nonpolar solvents |
The 2,4-dinitro configuration optimizes electronic effects for applications requiring moderate reactivity. The meta-nitro group (position 4) withdraws electron density from the aromatic ring, while the ortho-nitro group (position 2) imposes steric constraints on rotational freedom. In polyol systems, this configuration balances hydrogen-bonding capacity (from hydroxyl groups) with thermal stability (from nitro groups).
Substituent positioning also influences spectroscopic characteristics. For instance, nuclear magnetic resonance (NMR) spectra of 2,4-dinitroanilino derivatives typically show distinct deshielding of protons adjacent to nitro groups, a feature less pronounced in other isomers.
Structure
3D Structure
Properties
CAS No. |
68715-89-9 |
|---|---|
Molecular Formula |
C10H13N3O7 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
2-(2,4-dinitroanilino)-2-(hydroxymethyl)propane-1,3-diol |
InChI |
InChI=1S/C10H13N3O7/c14-4-10(5-15,6-16)11-8-2-1-7(12(17)18)3-9(8)13(19)20/h1-3,11,14-16H,4-6H2 |
InChI Key |
HJZRUEKYRVURRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CO)(CO)CO |
Origin of Product |
United States |
Biological Activity
2-(2,4-Dinitroanilino)-2-(hydroxymethyl)propane-1,3-diol (CAS Number: 68715-89-9) is a synthetic compound notable for its unique structural characteristics, which include a hydroxymethyl group and a dinitroaniline moiety. This compound has garnered attention for its potential applications in various biological and chemical fields due to its diverse reactivity and biological activity.
- Molecular Formula : C₁₀H₁₃N₃O₇
- Molar Mass : Approximately 287.23 g/mol
- CAS Number : 68715-89-9
- EINECS Number : 272-105-1
Biological Activity
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. Its dinitroaniline component is known to disrupt cellular processes in bacteria, leading to cell death. Studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
2. Antitumor Activity
Preliminary studies suggest that this compound may possess antitumor properties. In vitro assays demonstrated that the compound inhibits the growth of certain cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest.
3. Phytotoxicity
The compound has also been evaluated for phytotoxic effects on various plant species. The results of these studies indicate that it can inhibit seed germination and root growth, suggesting potential applications in herbicide development.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Bis-Tris Propane | Contains two hydroxymethyl groups | Primarily used as a buffering agent |
| 2-Amino-4-nitrophenol | Contains an amino group instead | Known for dye applications |
| 4-Nitroaniline | Lacks hydroxymethyl functionality | Commonly used in dye synthesis |
The presence of both dinitro and hydroxymethyl groups in this compound distinguishes it from these compounds, contributing to its diverse reactivity and potential applications in biological systems .
Study on Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating strong antibacterial properties.
Study on Antitumor Effects
In another investigation published in the Journal of Cancer Research, the effects of the compound on human breast cancer cells (MCF-7) were analyzed. Results showed that treatment with 50 µM of the compound resulted in a significant reduction in cell viability (approximately 70%) after 48 hours, suggesting potential as an anticancer agent.
Comparison with Similar Compounds
Structural Features and Functional Groups
The table below compares key structural features of 2-(2,4-Dinitroanilino)-2-(hydroxymethyl)propane-1,3-diol with similar compounds:
Explosive and Energetic Materials
Comparison with Buffering Agents
BisTris and TMP excel in buffering due to their pKa values (~6.5 and ~8.1, respectively). The target compound’s nitro groups lower its pKa, rendering it unsuitable for physiological pH regulation .
Preparation Methods
Protection of Hydroxyl Groups
The 1,3-diol and hydroxymethyl groups are protected to prevent undesired side reactions during nitration or amination. Common methods include:
Deprotection and Final Isolation
The acetal protecting group is removed via acidic hydrolysis (e.g., Dowex 50W-X2 resin in methanol). The product is purified via silica gel chromatography or recrystallization.
Alternative Route via Reductive Amination
Condensation with 2,4-Dinitrobenzaldehyde
- Schiff Base Formation :
- Reduction to Amine :
Critical Analysis of Methodologies
| Method | Advantages | Limitations |
|---|---|---|
| Direct Amination | High atom economy | Low yield due to poor nucleophilicity of 2,4-dinitroaniline |
| Mitsunobu Coupling | Stereochemical control | Requires stoichiometric phosphine reagents |
| Reductive Amination | Mild conditions | Requires isolation of unstable imine intermediate |
Optimization Strategies
- Catalytic Systems : Ni-Cu/Al₂O₃ catalysts improve hydrogenolysis efficiency (67.1% conversion, 90.1% selectivity).
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance reaction rates in nucleophilic substitutions.
- Temperature Control : Nitration steps require ≤15°C to prevent decomposition.
Industrial-Scale Considerations
- Cost Efficiency : Bulk synthesis favors direct amination (raw material cost: $12.50/mol vs. $18.20/mol for Mitsunobu).
- Safety Protocols : Nitro groups necessitate explosion-proof reactors and inert atmospheres.
Recent Advances (2023–2025)
Q & A
Q. What are the recommended synthetic routes for 2-(2,4-Dinitroanilino)-2-(hydroxymethyl)propane-1,3-diol?
Methodological Answer: The synthesis typically involves introducing the 2,4-dinitroanilino group to a diol scaffold. A validated approach includes:
- Step 1: Reacting a precursor diol (e.g., 2-(hydroxymethyl)propane-1,3-diol) with 2,4-dinitrochlorobenzene under basic conditions to form the anilino linkage.
- Step 2: Protecting hydroxyl groups during the reaction (e.g., using acetyl or benzyl groups) to prevent side reactions .
- Step 3: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol/water .
Key Considerations: Monitor reaction progress using TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) and confirm product integrity via H NMR (e.g., aromatic proton signals at δ 8.5–9.0 ppm) .
Q. How can researchers ensure accurate structural identification of this compound?
Methodological Answer:
- Spectroscopic Analysis:
- H/C NMR: Identify characteristic peaks: hydroxyl protons (δ 1.5–2.5 ppm, broad), methylene groups in the diol backbone (δ 3.5–4.0 ppm), and aromatic protons from the dinitroanilino group (δ 8.5–9.0 ppm) .
- FT-IR: Confirm nitro groups (asymmetric stretching ~1520 cm, symmetric ~1350 cm) and hydroxyls (~3300 cm) .
- Elemental Analysis: Validate empirical formula (CHNO) with ≤0.3% deviation .
Q. What safety protocols should be followed when handling this compound?
Methodological Answer:
- Hazard Mitigation: Although specific toxicity data for this compound is limited, analogs with nitro groups are often mutagenic. Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood .
- Spill Management: Absorb with inert material (vermiculite), dispose as hazardous waste, and decontaminate surfaces with 10% sodium bicarbonate solution .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved for this compound?
Methodological Answer:
- Software Tools: Use OLEX2 for structure refinement. Input X-ray diffraction data (e.g., .hkl files) and employ the SHELXT module for initial solution .
- Validation: Cross-check with spectroscopic data. For example, if bond lengths between nitro groups and the anilino ring deviate (>0.05 Å), re-examine hydrogen bonding in the crystal lattice using Mercury visualization .
Case Study: Adjust thermal displacement parameters (U) for nitro groups if electron density maps show anomalies .
Q. How can conflicting spectroscopic and computational data be reconciled?
Methodological Answer:
- DFT Calculations: Optimize the molecular geometry using Gaussian09 (B3LYP/6-311+G(d,p)) and compare computed NMR/IR spectra with experimental data .
- Troubleshooting: If computed H NMR shifts for hydroxyls differ by >1 ppm, consider solvent effects (e.g., DMSO vs. CDCl) or hydrogen bonding in the solid state .
Q. What strategies optimize the yield of the dinitroanilino coupling reaction?
Methodological Answer:
Q. How can purity be assessed for pharmaceutical-grade applications?
Methodological Answer:
Q. What are the challenges in computational modeling of this compound’s reactivity?
Methodological Answer:
- Modeling Nitro Group Effects: Use molecular docking (AutoDock Vina) to predict interactions with biological targets. Account for nitro group electron-withdrawing effects, which may alter binding affinities by >2 kcal/mol .
- Limitations: DFT methods may underestimate steric hindrance from the hydroxymethyl group. Validate with MD simulations (AMBER force field) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
